molecular formula C24H27N5O4S B2938249 7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-33-8

7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2938249
CAS RN: 1021212-33-8
M. Wt: 481.57
InChI Key: VTZCWDPHCLQNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Triazolopyrimidines, including closely related compounds, have been synthesized through various chemical reactions. For instance, derivatives of triazolopyrimidines have been obtained by treating enamino nitriles with triethyl orthoformate, leading to the formation of O-ethylformimides. These formimides, when reacted with semicarbazide, yield heterocondensed pyrimidines, which can be further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines. This process highlights the complexity and versatility of synthesizing such compounds, with potential applications in developing new chemical entities with desired properties (Wamhoff, Kroth, & Strauch, 1993).

Biological Activities

The biological activity of triazolopyrimidine derivatives has been a significant area of interest. Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of triazolopyrimidine compounds synthesized using the Biginelli protocol showed promising antimicrobial and antioxidant properties. These findings suggest that triazolopyrimidines could serve as potential leads for developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Antituberculous Activity

The antituberculous activity of structural analogs of triazolopyrimidines has also been explored. Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs were synthesized and evaluated for their tuberculostatic activity. Such studies contribute to the understanding of structure-activity relationships and the development of novel antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name

7-(3-ethoxy-4-hydroxyphenyl)-2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-5-33-19-13-15(11-12-17(19)30)21-20(22(31)26-16-9-7-8-10-18(16)32-4)14(3)25-23-27-24(34-6-2)28-29(21)23/h7-13,21,30H,5-6H2,1-4H3,(H,26,31)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCWDPHCLQNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.